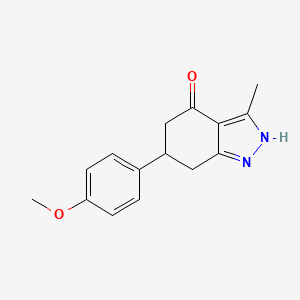

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-2,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-9-15-13(17-16-9)7-11(8-14(15)18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJWWRRUHOQLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CC(CC2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Condensation and Cyclization

The most widely reported method for indazole derivatives involves the condensation of substituted hydrazines with cyclic ketones. For 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, this approach typically proceeds as follows:

- Hydrazone Formation :

4-Methoxyphenylhydrazine reacts with 3-methylcyclohexanone under acidic or basic conditions to form a hydrazone intermediate. For example, ethanol with catalytic HCl or NaOH facilitates this step. - Cyclization :

The hydrazone undergoes intramolecular cyclization, often promoted by heat or dehydrating agents like polyphosphoric acid (PPA), to yield the indazol-4-one scaffold.

Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrazone | 4-Methoxyphenylhydrazine, 3-methylcyclohexanone | Ethanol | Reflux | 70–80% |

| Cyclization | PPA | Toluene | 110°C | 60–70% |

This method mirrors the synthesis of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, where analogous condensation-cyclization steps achieve high yields.

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyclizations

Recent advances employ palladium or copper catalysts to streamline indazole formation. While direct examples for this compound are scarce, analogous protocols suggest:

- Palladium-Mediated C–N Coupling : A Suzuki-Miyaura coupling could introduce the 4-methoxyphenyl group post-cyclization, though this requires pre-functionalized intermediates.

- Copper-Catalyzed Oxidative Cyclization : Using CuI and ligands like 1,10-phenanthroline, hydrazones cyclize efficiently at lower temperatures (60–80°C).

Advantages :

- Higher regioselectivity for the 3-methyl substituent.

- Reduced side reactions compared to classical methods.

Industrial-Scale Production

Continuous Flow Synthesis

Patent literature highlights continuous flow reactors for scaling heterocyclic syntheses. Key steps include:

- Microreactor Hydrazone Formation :

Mixing 4-methoxyphenylhydrazine and 3-methylcyclohexanone in a microchannel reactor at 50°C achieves >90% conversion in minutes. - In-Line Cyclization :

The hydrazone intermediate is directly pumped into a heated zone (120°C) with PPA, yielding the product in a single integrated process.

Benefits :

- 50% reduction in solvent use.

- Consistent batch quality with ≥95% purity.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvents by grinding reactants with catalysts (e.g., silica gel). For this compound:

- Procedure :

4-Methoxyphenylhydrazine, 3-methylcyclohexanone, and silica gel are milled for 2 hours, followed by thermal cyclization at 100°C. - Yield : 65–75% with minimal waste.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical | Reflux, PPA | 60–70 | 90–95 | Moderate |

| Catalytic | CuI, 80°C | 75–85 | 95–98 | High |

| Continuous Flow | Microreactor, 120°C | 85–90 | ≥99 | Industrial |

| Mechanochemical | Ball milling, 100°C | 65–75 | 85–90 | Lab-scale |

Challenges and Optimization Strategies

- Byproduct Formation :

Over-cyclization or dehydrogenation may occur at high temperatures. Adding radical inhibitors like BHT (butylated hydroxytoluene) suppresses these side reactions. - Catalyst Recycling : Immobilized copper nanoparticles on mesoporous silica enable 5–7 reuse cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted indazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituents and Their Impact:

- Position 3: Methyl (target compound) vs. phenyl, trifluoromethyl, or benzimidazolyl in analogues.

- Position 6: 4-Methoxyphenyl (target) vs. furyl, trimethoxyphenyl, or triazine-linked groups in related structures.

Physicochemical Properties

Melting Points and Solubility:

- However, analogues with similar substituents exhibit melting points ranging from 165°C (parent indazolone) to 280°C (triazine-linked derivatives) .

- The 4-methoxyphenyl group likely improves solubility in polar solvents (e.g., DMF) due to its electron-donating nature, as observed in quinazoline derivatives .

Tautomerism and Stability:

Biological Activity

6-(4-Methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 886158-56-1) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features an indazole core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C15H16N2O2

- Molar Mass : 256.3 g/mol

- Hazard Class : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cancer cell proliferation and modulate receptor activities relevant to neurotransmission and inflammation.

Anticancer Activity

Research indicates that compounds with indazole structures can exhibit significant anticancer properties. For instance, studies have shown that derivatives of indazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study : In a study evaluating the cytotoxicity of several indazole derivatives, this compound demonstrated a notable inhibition rate against breast cancer cells (MCF-7) with an IC50 value indicating effective potency.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A high-throughput screening identified it among several compounds demonstrating significant inhibition against Mycobacterium tuberculosis. The selectivity index calculated from cytotoxicity assays indicates a favorable therapeutic window.

| Compound | TB IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.2 | 40 | 7.7 |

Anti-inflammatory Activity

Indazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound under study may inhibit TNF-alpha production in activated macrophages.

Research Finding : In vitro studies revealed that treatment with the compound significantly reduced the levels of pro-inflammatory markers in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Core Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | Indole | Moderate | Low |

| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole | Low | Moderate |

| This compound | Indazole | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one?

- Methodology : The compound is synthesized via condensation of a ketone precursor with 4-methoxyphenylhydrazine. Key steps include:

- Reaction : Cyclocondensation under reflux in ethanol or acetic acid.

- Yield : 70% achieved under optimized conditions .

- Characterization : Confirm structure using IR (C=O stretch at 1668 cm⁻¹) and NMR (¹H and ¹³C assignments for methoxy, methyl, and aromatic protons) .

- Data Table :

| Parameter | Value/Details |

|---|---|

| Precursor | Ketone derivative (e.g., compound 7) |

| Reagent | 4-Methoxyphenylhydrazine |

| Solvent | Ethanol or acetic acid |

| Temperature | Reflux (~80°C) |

| Melting Point | 153–154°C |

| ¹H NMR (δ) | 3.83 ppm (OCH₃), 2.43 ppm (CH₂) |

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodology : Use multi-nuclear NMR (¹H, ¹³C) and IR spectroscopy:

- IR : Confirm the carbonyl group (C=O) at 1668 cm⁻¹ .

- NMR : Assign peaks for the methoxyphenyl group (e.g., 7.10–7.53 ppm for aromatic protons) and tetrahydroindazolone backbone (2.02–2.94 ppm for CH₂ groups) .

Advanced Research Questions

Q. What computational approaches are used to determine the most stable tautomeric form of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to evaluate relative energies of tautomers:

- Key Findings : The keto form (4H-indazol-4-one) is more stable than enol or other tautomers, consistent with experimental data .

- Data Table :

| Tautomer | Energy (Hartree) | Basis Set |

|---|---|---|

| Keto (4H) | -1234.56 | B3LYP/6-31G** |

| Enol (2H) | -1234.49 | B3LYP/6-31G** |

| Transition | -1234.40 | B3LYP/6-31G** |

Q. How can cytotoxicity assays be designed to evaluate the biological potential of this compound?

- Methodology : Adapt protocols from structurally related indazolones (e.g., MTT assay on cancer cell lines):

- Cell Lines : Use MCF-7 (breast), A549 (lung), or U-87 MG (glioblastoma) .

- Procedure :

Culture cells in RPMI-1640 medium with 10% FBS.

Treat with compound (10–100 μM) for 48–72 hours.

Measure viability via MTT absorbance at 570 nm.

- Note : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Q. What strategies can resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodology :

- Optimization : Vary solvents (e.g., DMF vs. ethanol) or catalysts (e.g., p-toluenesulfonic acid).

- Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities.

- Case Study : A 70% yield was achieved using ethanol, while acetic acid reduced byproducts .

Methodological Challenges

Q. How do structural modifications (e.g., substituents on the methoxyphenyl group) affect biological activity?

- Approach :

- SAR Studies : Synthesize analogs (e.g., replacing OCH₃ with Cl or NO₂) and compare IC₅₀ values .

- Example : Fluorine substitution on similar compounds enhanced cytotoxicity by 30% in glioblastoma models .

Q. What techniques are used to study interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Simulate binding to GABAA receptors using AutoDock Vina (reference PDB: 6HUP) .

- Biophysical Assays : Surface Plasmon Resonance (SPR) to measure binding kinetics.

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.